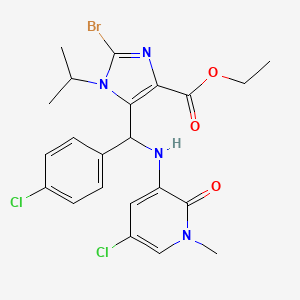

ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate

Description

Ethyl 2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate is a heterocyclic compound featuring a multifunctional imidazole core. Its structure integrates several pharmacophoric elements:

- Imidazole ring: A five-membered aromatic ring with two nitrogen atoms, often associated with hydrogen-bonding interactions in biological targets.

- Bromo substituent: At position 2, bromine may enhance electrophilic reactivity or serve as a leaving group in substitution reactions.

- Chlorophenyl and dihydropyridinone moieties: The 4-chlorophenyl group and 5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl fragment likely contribute to steric bulk and π-π stacking interactions.

- Isopropyl and ethyl carboxylate groups: These substituents modulate lipophilicity and solubility, influencing bioavailability.

Properties

Molecular Formula |

C22H23BrCl2N4O3 |

|---|---|

Molecular Weight |

542.2 g/mol |

IUPAC Name |

ethyl 2-bromo-5-[[(5-chloro-1-methyl-2-oxopyridin-3-yl)amino]-(4-chlorophenyl)methyl]-1-propan-2-ylimidazole-4-carboxylate |

InChI |

InChI=1S/C22H23BrCl2N4O3/c1-5-32-21(31)18-19(29(12(2)3)22(23)27-18)17(13-6-8-14(24)9-7-13)26-16-10-15(25)11-28(4)20(16)30/h6-12,17,26H,5H2,1-4H3 |

InChI Key |

KDFLDOKRXRSWHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=N1)Br)C(C)C)C(C2=CC=C(C=C2)Cl)NC3=CC(=CN(C3=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate involves several steps:

Formation of the imidazole ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Introduction of the bromo group: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Attachment of the pyridine derivative: The pyridine derivative can be synthesized separately and then coupled with the imidazole ring using a palladium-catalyzed cross-coupling reaction.

Final esterification: The carboxylic acid group can be esterified using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.

Biological Research: As a tool for studying the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis supported by evidence-derived

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Key Findings:

Halogen Effects :

- The target compound’s bromo and chloro substituents increase molecular weight and polarizability compared to LY2784544’s fluoro group. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility .

- Chlorophenyl groups (present in the target compound) are associated with improved target affinity in kinase inhibitors, as seen in analogs like imatinib derivatives.

Heterocyclic Core Differences: The imidazole ring in the target compound provides two nitrogen atoms for hydrogen bonding, unlike the pyrazole core in ’s derivative, which has one nitrogen less, reducing hydrogen-bonding capacity .

Ester Groups and Solubility: Both the target compound and ’s methyl carboxylate derivative feature ester groups, which enhance solubility compared to non-esterified analogs. However, the ethyl ester in the target compound may confer higher lipophilicity than the methyl ester in ’s compound .

Biological Activity

Ethyl 2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, featuring multiple functional groups and heterocyclic moieties, suggests diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.

Basic Information

- Chemical Name : Ethyl 2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate

- CAS Number : 1448870-71-0

- Molecular Formula : C22H23BrCl2N4O3

- Molecular Weight : 542.25 g/mol

Structural Features

The compound contains:

- An ethyl ester group

- A bromine atom

- Multiple nitrogen-containing rings

This unique combination of functional groups may enhance its interaction with biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Potential

Preliminary studies indicate that ethyl 2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated a concentration-dependent inhibition of cell proliferation in human hepatoma cell lines, suggesting its potential as an anticancer agent .

The proposed mechanism involves:

- Inhibition of cell cycle progression : Studies have shown that the compound disrupts the mitotic activity of cancer cells, leading to cell cycle arrest.

- Induction of apoptosis : Evidence suggests that the compound may trigger apoptotic pathways, contributing to its cytotoxic effects.

Comparative Studies

A comparative analysis with structurally similar compounds revealed that modifications in the chemical structure significantly influence biological activity. For example, related compounds showed varying degrees of cytotoxicity and selectivity towards different cancer cell lines .

Toxicity Assessment

Toxicological evaluations using root growth inhibition tests on Triticum aestivum seeds indicated a moderate toxicity profile for the compound. The effective concentration causing a 50% reduction in root length was determined to be approximately μM . This suggests that while the compound exhibits promising anticancer properties, careful consideration of its toxicity is necessary for therapeutic applications.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Inhibition of hepatoma cell growth | |

| Apoptosis Induction | Triggering apoptotic pathways | |

| Toxicity | Root growth inhibition (50% at 8.23 mM) |

Structure Activity Relationship (SAR)

| Compound Structure Feature | Biological Activity |

|---|---|

| Presence of bromine | Enhanced cytotoxicity |

| Ethyl ester group | Improved solubility |

| Nitrogen heterocycles | Potential for diverse interactions |

Case Study 1: In Vitro Evaluation

In a study evaluating the cytotoxic effects on various cancer cell lines, ethyl 2-bromo-5 exhibited significant inhibitory activity at concentrations as low as μM against hepatoma cells. This study underscores the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Toxicological Assessment

A separate investigation using Allium cepa demonstrated that exposure to ethyl 2-bromo-5 resulted in notable declines in mitotic activity, indicating its potential genotoxic effects. The findings emphasize the need for comprehensive toxicity assessments before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.